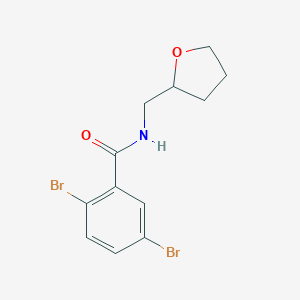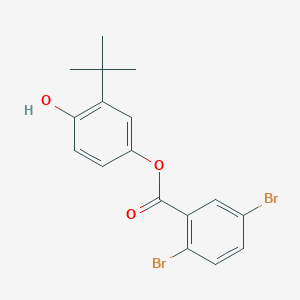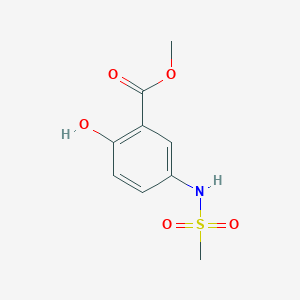![molecular formula C18H20O6S B309158 Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B309158.png)
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate, also known as PMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PMB is a benzoate ester that is commonly used as a protecting group for carboxylic acids in organic synthesis.
Applications De Recherche Scientifique
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate has a wide range of applications in scientific research. It is commonly used as a protecting group for carboxylic acids in organic synthesis. This compound is also used in the synthesis of biologically active compounds such as antibiotics, antiviral agents, and anticancer drugs. Additionally, this compound has been used as a precursor for the synthesis of novel materials with potential applications in drug delivery and imaging.
Mécanisme D'action
The mechanism of action of Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate is not well understood. However, it is believed that this compound acts as a protecting group for carboxylic acids by forming a stable ester bond. This prevents unwanted reactions from occurring during organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound is relatively non-toxic and has low levels of cytotoxicity. This compound has also been shown to have antimicrobial properties against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate in lab experiments is its ability to act as a protecting group for carboxylic acids. This allows for the synthesis of complex organic molecules without unwanted side reactions. Additionally, this compound is relatively easy to synthesize and has low levels of cytotoxicity.
One limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive reagent, which can limit its use in large-scale synthesis. Additionally, the protecting group can be difficult to remove, which can lead to lower yields in some reactions.
Orientations Futures
There are several future directions for research involving Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate. One area of interest is the development of new synthetic methodologies using this compound as a protecting group. Additionally, there is potential for the use of this compound in the synthesis of new biologically active compounds. Finally, there is interest in the development of new materials using this compound as a precursor, with potential applications in drug delivery and imaging.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. It is commonly used as a protecting group for carboxylic acids in organic synthesis and has been shown to have antimicrobial properties. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research involving this compound.
Méthodes De Synthèse
Propyl 3-methoxy-4-{[(2-methylphenyl)sulfonyl]oxy}benzoate can be synthesized through a two-step process. The first step involves the reaction of 3-methoxy-4-hydroxybenzoic acid with propyl iodide in the presence of a base such as potassium carbonate. This reaction yields propyl 3-methoxy-4-hydroxybenzoate. In the second step, the protecting group sulfonyl chloride is added to the reaction mixture, which results in the formation of this compound.
Propriétés
Formule moléculaire |
C18H20O6S |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
propyl 3-methoxy-4-(2-methylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C18H20O6S/c1-4-11-23-18(19)14-9-10-15(16(12-14)22-3)24-25(20,21)17-8-6-5-7-13(17)2/h5-10,12H,4,11H2,1-3H3 |
Clé InChI |
MNQVNFLJJMRBFE-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C)OC |
SMILES canonique |
CCCOC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C2=CC=CC=C2C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309076.png)
![Methyl 4-chloro-3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B309077.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)






![Ethyl 3-methoxy-4-[(methylsulfonyl)oxy]benzoate](/img/structure/B309094.png)
![Propyl 4-[(2-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309095.png)
![2-chloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309096.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309097.png)